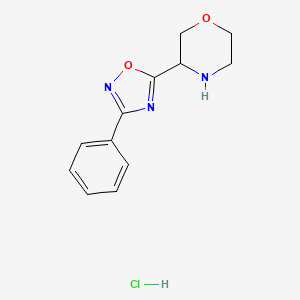

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

描述

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that features a morpholine ring fused with a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group.

准备方法

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and zinc chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydride donors, resulting in the formation of amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common reagents used in these reactions include acyl chlorides, hydroxylamine, and organic nitriles. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicinal Chemistry

The compound has shown potential in drug development due to its structural characteristics that allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, compounds similar to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride have been tested for their ability to inhibit tumor growth in various cancer cell lines. The oxadiazole moiety is known to enhance the bioactivity of drugs through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of oxadiazole derivatives. Specifically, the presence of the morpholine ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics . Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

Material Science

In material science, this compound is being explored for its potential use in creating novel materials with specific optical and electronic properties.

Fluorescent Materials

The incorporation of oxadiazole units into polymer matrices has led to the development of fluorescent materials. These materials are useful in applications such as organic light-emitting diodes (OLEDs) and sensors . The fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring.

Conductive Polymers

The compound's ability to form stable complexes with metals makes it a candidate for use in conductive polymers. These materials are essential for applications in electronics and energy storage devices .

Research Tool

In research settings, this compound serves as a valuable tool for studying biological processes and chemical reactions.

Biological Assays

The compound can be utilized in various biological assays to understand cellular mechanisms better. Its ability to interact with specific proteins or enzymes allows researchers to investigate pathways involved in diseases like cancer or infections .

Chemical Synthesis

As a reagent, this compound can facilitate the synthesis of other complex molecules through various chemical reactions such as cyclization and substitution reactions. Its versatility makes it an important building block in organic synthesis .

Case Studies

作用机制

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . Additionally, it may bind to receptors, modulating signal transduction pathways and affecting cellular responses .

相似化合物的比较

Similar compounds to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride include other 1,2,4-oxadiazole derivatives, such as:

- 3-(4-Chlorophenyl)-1,2,4-oxadiazole

- 3-(4-Fluorophenyl)-1,2,4-oxadiazole

- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

These compounds share the 1,2,4-oxadiazole core structure but differ in their substituents, which can influence their biological activity and chemical properties . The uniqueness of this compound lies in its morpholine ring, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .

生物活性

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that incorporates a morpholine ring and a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₄ClN₃O₂

- Molecular Weight : 267.71 g/mol

- CAS Number : 1803567-22-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and receptors involved in critical cellular processes. Notably, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| A549 | 0.12 - 2.78 | Doxorubicin | Varies |

| A375 | Varies | - | - |

The compound exhibited significant cytotoxic effects in vitro, with IC₅₀ values comparable to established chemotherapeutic agents like Tamoxifen and Doxorubicin .

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:

- Increased expression of p53 protein.

- Activation of caspase-3 leading to apoptosis.

- Disruption of cellular signaling pathways critical for tumor growth .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates significant antimicrobial activity against both bacterial and fungal strains. The following table summarizes its efficacy:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant |

| Pseudomonas aeruginosa | Moderate |

| Candida albicans | Significant |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl ring can enhance or diminish biological activity:

- Electron-donating groups (EDGs) generally increase activity.

- Electron-withdrawing groups (EWGs) tend to decrease activity.

This relationship underscores the importance of chemical structure in optimizing therapeutic effects .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride?

The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization reactions. A common approach includes reacting amidoximes with carboxylic acid derivatives under alkaline conditions. For example, hydroxylamine hydrochloride can react with nitriles to form amidoximes, which are subsequently cyclized with activated carbonyl groups. Morpholine integration may occur via nucleophilic substitution or coupling reactions. Chlorination steps (e.g., using phosphorus pentachloride) are often employed to finalize the hydrochloride salt . Characterization is performed using NMR, IR, and X-ray crystallography to confirm regiochemistry and purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- NMR spectroscopy : , , and NMR (if fluorinated analogs are present) are essential for confirming substituent positions and detecting tautomeric forms common in oxadiazoles .

- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms hydrogen bonding patterns, as demonstrated in crystallographic studies of structurally related 1,2,4-oxadiazoles .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in hydrochloride salts .

Q. What safety protocols should be prioritized during handling and storage?

The compound should be stored in airtight containers at room temperature (RT) to prevent hydrolysis. Use fume hoods for handling powdered forms due to potential respiratory hazards. Emergency procedures for spills include neutralization with inert absorbents and disposal via approved chemical waste channels. Safety data for morpholine derivatives suggest avoiding prolonged skin contact to prevent irritation .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data in oxadiazole derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For example, oxadiazole tautomers (e.g., 1,2,4- vs. 1,3,4-isomers) can be distinguished via -NMR or computational modeling (DFT). Comparative analysis with reference standards, such as those in pharmaceutical guidelines (e.g., morpholinylphenylcarbamates), ensures accurate assignments .

Q. What experimental strategies optimize pharmacological activity while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Modify the phenyl or morpholine moieties to enhance selectivity. For instance, fluorinated analogs (e.g., 3-fluoro-4-morpholinylphenyl derivatives) have shown improved blood-brain barrier penetration in neuroactive compounds .

- In vivo models : Use chronic administration protocols (e.g., 28-day rodent studies) with behavioral assays (e.g., forced swim tests) to evaluate neuropharmacological effects. Dose-response curves and metabolite profiling (via LC-MS) help identify active intermediates .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

Hydrolytic degradation of the oxadiazole ring is a key concern. Strategies include:

- pH optimization : Buffered solutions at pH 4–6 reduce hydrolysis rates.

- Lyophilization : Improves shelf life by removing water.

- Co-solvents : Use ethanol or propylene glycol to enhance solubility without destabilizing the core structure .

Q. What computational methods are effective for predicting bioactivity and binding modes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like GABA receptors or monoamine transporters. Pharmacophore modeling using software such as Schrödinger’s Phase identifies critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor sites) for activity .

属性

IUPAC Name |

3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGXHPSDEVSCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。